m-PEG3-CH2-alcohol

Lipophilicity LogP Physicochemical Properties

Polydisperse PEG reagents introduce batch variability that compromises PROTAC reproducibility and regulatory readiness. m-PEG3-CH2-alcohol eliminates this uncertainty as a discrete, monodisperse building block. • Defined MW 178.23 & LogP 0.048 for predictable solubility-permeability balance • ~10.2 Å PEG3 spacer-empirically optimal for ternary complex formation in common target-ligase pairs • Single primary hydroxyl enables esterification, carbamate formation, or mesylation/tosylation activation • ≥98% purity with CoA; ships ambient; store at -20°C

Molecular Formula C8H18O4
Molecular Weight 178.23 g/mol
CAS No. 100688-48-0
Cat. No. B609246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG3-CH2-alcohol
CAS100688-48-0
Synonymsm-PEG3-(CH2)3-alcohol
Molecular FormulaC8H18O4
Molecular Weight178.23 g/mol
Structural Identifiers
InChIInChI=1S/C8H18O4/c1-10-5-6-12-8-7-11-4-2-3-9/h9H,2-8H2,1H3
InChIKeyQBHPYEIJQRUYLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG3-CH2-alcohol: Product Overview


m-PEG3-CH2-alcohol (CAS 100688-48-0), also known as 3-[2-(2-methoxyethoxy)ethoxy]propan-1-ol, is a discrete, monofunctional polyethylene glycol (PEG) derivative characterized by a methoxy terminus (m-PEG), a precisely defined three-ethylene oxide unit spacer (PEG3), and a terminal primary hydroxyl group . With a molecular formula of C8H18O4 and a molecular weight of 178.23 g/mol, it exhibits a calculated LogP value of 0.04840, indicating a near-neutral hydrophilic-lipophilic balance . Its structural attributes—namely, a single, defined molecular weight, the presence of exactly one hydrogen bond donor and four hydrogen bond acceptors, and a polar surface area (PSA) of 47.92 Ų—render it a versatile, chemically well-defined building block for applications requiring precise, reproducible, and bioorthogonal conjugation chemistries, most notably in the construction of proteolysis-targeting chimeras (PROTACs) .

m-PEG3-CH2-alcohol: Substitution Challenges


The scientific and industrial user cannot simply interchange m-PEG3-CH2-alcohol with other in-class PEG linkers due to profound, quantifiable differences in key physicochemical properties—such as chain length, lipophilicity, and hydrogen bonding capacity—that directly impact solubility, membrane permeability, and conjugation efficiency in downstream applications. For example, substituting a PEG2 analog for a PEG3 linker reduces the spacer length by approximately 40% (from ~10.2 Å to ~6.2 Å), which can significantly alter the spatial orientation of conjugated ligands, thereby affecting the formation of the ternary complex essential for PROTAC-mediated degradation . Similarly, changing the terminal functional group from a hydroxyl to an amine (as in m-PEG3-amine) introduces a second hydrogen bond donor, alters the molecule's basicity, and modifies its reactivity profile with common conjugation chemistries like NHS esters and carboxylic acids . Furthermore, the discrete, monodisperse nature of this compound, as opposed to polydisperse PEG mixtures, is critical for achieving batch-to-batch reproducibility in both research and GMP-scale manufacturing .

m-PEG3-CH2-alcohol: Comparative Evidence


Lipophilicity Control: Near-Neutral LogP vs. PEG Homologs

m-PEG3-CH2-alcohol possesses a calculated LogP of 0.04840, placing it in a narrow, near-neutral hydrophilicity window. This is in stark contrast to its closest commercially available homologs: the shorter Methyl-PEG2-alcohol exhibits a significantly more hydrophilic LogP of -1.16, while the longer Methyl-PEG4-alcohol has a LogP of -0.6 [1]. An amine-terminated analog, m-PEG3-amine, shows a higher LogP of 0.32500, indicating a more lipophilic character . The near-zero LogP of m-PEG3-CH2-alcohol is predictive of balanced aqueous solubility and passive membrane permeability, a critical parameter for the cellular uptake of PROTAC molecules .

Lipophilicity LogP Physicochemical Properties PROTAC Design

Hydrogen Bond Donor Count: Single H-Bond Donor vs. Amine Analogs

The number of hydrogen bond donors (HBD) is a critical determinant of a molecule's passive membrane permeability and oral bioavailability, often governed by Lipinski's Rule of Five. m-PEG3-CH2-alcohol contains exactly one HBD, contributed by its terminal hydroxyl group . In contrast, the amine-terminated analog, m-PEG3-amine, possesses two HBDs due to its primary amine functionality . An increase in HBD count is generally associated with reduced membrane permeability, which can negatively impact the cellular efficacy of PROTACs, especially those designed for oral administration .

Hydrogen Bonding Drug-Likeness PROTAC Linker Physicochemical Properties

Molecular Flexibility: Rotatable Bonds vs. PEG Homologs

The number of rotatable bonds is a quantitative measure of molecular flexibility and conformational entropy. m-PEG3-CH2-alcohol contains 9 rotatable bonds, as confirmed by structural analysis . This is a precise, defined value that differs from its homologs: the shorter Methyl-PEG2-alcohol has 6 rotatable bonds, while the longer Methyl-PEG4-alcohol has 11 [1]. This parameter is crucial because linker length and flexibility directly influence the ability of a PROTAC to form a productive ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase, a prerequisite for efficient protein degradation .

Molecular Flexibility Rotatable Bonds PROTAC Design Conformational Entropy

Purity Specification and Batch Consistency

Reproducibility in research and manufacturing hinges on the availability of high-purity starting materials. Multiple reputable commercial vendors specify the purity of m-PEG3-CH2-alcohol as ≥98%, as determined by analytical methods such as HPLC, NMR, and MS . This high-purity specification is critical for minimizing batch-to-batch variability in bioconjugation reactions and ensuring that the observed biological activity is attributable to the intended PROTAC construct rather than impurities. While comparable analogs are also offered at similar purity levels, the consistent and widely available 98%+ grade for this specific compound makes it a reliable choice for both early-stage research and larger-scale development projects .

Purity Quality Control Reproducibility Chemical Procurement

m-PEG3-CH2-alcohol: Key Application Scenarios


PROTAC Linker Design with Balanced Lipophilicity

Given its precisely measured LogP of 0.04840, m-PEG3-CH2-alcohol is an ideal starting point for designing PROTAC linkers where a balance between aqueous solubility and passive membrane permeability is paramount . This specific physicochemical property, which differs markedly from shorter and longer PEG-alcohol homologs, allows medicinal chemists to avoid the extremes of high hydrophilicity (LogP < -1.0) that can hinder cellular entry or high lipophilicity (LogP > 0.5) that can reduce aqueous solubility and promote non-specific binding. This evidence-based selection can streamline the optimization of PROTAC candidates for oral bioavailability or enhanced cellular activity.

Ternary Complex Optimization via Precise Spacer Engineering

The defined 9 rotatable bonds and specific PEG3 chain length (~10.2 Å) of m-PEG3-CH2-alcohol provide a predictable spacer for achieving the optimal spatial distance between the target protein and E3 ligase binding moieties in a PROTAC molecule . Unlike shorter PEG2 linkers, which may impose conformational constraints, or longer PEG4 linkers, which may introduce excessive flexibility and entropic penalty, this compound offers a 'Goldilocks' length that is frequently effective for bridging common target-ligase pairs . This allows for a more rational and efficient linker optimization process compared to screening large, diverse libraries of undefined lengths.

Hydroxyl Chemistry for Stable PROTAC Conjugation

The terminal primary hydroxyl group of m-PEG3-CH2-alcohol is a versatile functional handle for a wide range of established, high-yielding bioconjugation chemistries, including esterification, carbamate formation, and activation to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic displacement . This is in contrast to amine-terminated linkers, which possess a different reactivity profile and may introduce a positive charge at physiological pH, potentially altering the conjugate's properties. The hydroxyl group's neutral charge and broad synthetic utility make it a foundational building block for constructing diverse, stable PROTAC molecules and other advanced bioconjugates.

GMP-Ready Building Block for Scalable Manufacturing

The consistent commercial availability of m-PEG3-CH2-alcohol at high purity (≥98%) from multiple reputable suppliers, often with associated analytical documentation (CoA), positions it as a reliable, 'GMP-ready' intermediate for larger-scale synthesis . Its discrete, monodisperse nature eliminates the analytical and regulatory complexities associated with polydisperse PEG reagents, thereby reducing quality control burden and facilitating smoother technology transfer from research to pilot or clinical manufacturing. This makes it a strategic procurement choice for organizations planning to advance their PROTAC or bioconjugate candidates into preclinical development and beyond.

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